N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3S/c19-14-4-1-3-13(11-14)18-23-22-16-6-7-17(24-25(16)18)28-10-9-21-29(26,27)15-5-2-8-20-12-15/h1-8,11-12,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMYODXYYFIHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their function and leading to the observed pharmacological effects.
Biochemical Pathways
These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the compound’s bioavailability and other pharmacokinetic properties.
Biological Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a triazole ring fused with a pyridazine moiety and a sulfonamide group, which may contribute to its diverse biological activities. This article explores the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 351.36 g/mol. The compound features a fluorinated phenyl group and a sulfonamide linkage that enhance its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that related triazole compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Antifungal Activity : The compound has been associated with antifungal effects against pathogens such as Candida albicans, outperforming traditional antifungal agents like fluconazole .
Anticancer Potential
This compound has also shown promise as an anticancer agent . Its mechanism involves:
- Kinase Inhibition : The compound inhibits specific kinases involved in cancer cell proliferation, disrupting signaling pathways essential for tumor growth .
- Cell Line Studies : Evaluations against breast, colon, and lung cancer cell lines reveal significant antiproliferative activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with key enzymes such as kinases by binding to their active sites, thereby blocking pathways that promote cell survival and proliferation.
- Molecular Interactions : The presence of the triazole ring allows for hydrogen bonding and π-stacking interactions with biological macromolecules .
Comparative Analysis
A comparison of similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine | Similar triazolopyridazine core | Anticancer properties |
| 6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | Contains pyrazole moiety | Potential anti-inflammatory effects |
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Anticancer Activity : In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of various cancer cell lines significantly more than standard treatments .
- Antimicrobial Trials : Clinical trials have confirmed the effectiveness of triazole-based compounds in treating resistant bacterial infections .
Scientific Research Applications
Antibacterial Activity
The compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives with a triazole moiety are particularly effective. For example:
| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Bacterial Strains |
|---|---|---|
| Compound A | 0.125 - 8 | Staphylococcus aureus, E. coli |
| Compound B | 1 - 8 | Pseudomonas aeruginosa, Klebsiella pneumoniae |
These findings suggest that modifications to the compound's structure can significantly enhance its antibacterial efficacy.
Antifungal Activity
Similar to its antibacterial properties, this compound exhibits antifungal activity against various strains of fungi. For instance:
| Compound | MIC µg/mL | Fungal Strains |
|---|---|---|
| Compound C | 0.5 | Candida albicans |
| Compound D | 4 | Aspergillus flavus |
The triazole scaffold is crucial for its antifungal action, as it interferes with fungal cell membrane synthesis.
Anticancer Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide has shown potential as an anticancer agent by targeting specific kinases involved in tumor growth and metastasis. Key points include:
- Kinase Inhibition : The compound inhibits kinases such as VEGFR2 and C-Met, which are critical for cancer cell proliferation.
- Mechanism of Action : By blocking these pathways, the compound can reduce tumor cell viability significantly.
Case Studies on Anticancer Efficacy
- In Vitro Studies : Research involving various cancer cell lines indicated that the compound could reduce cell viability by over 50% at low concentrations.
- Animal Models : Preclinical studies demonstrated that treatment with this compound led to reduced tumor sizes and improved survival rates in murine models.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features:
- Triazole Ring : Enhances both antibacterial and antifungal activities.
- Substituents : The presence of fluorophenyl and methoxyphenyl groups increases lipophilicity and overall biological potency.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Effectiveness |
|---|---|
| Antibacterial | Effective against various bacterial strains |
| Antifungal | Active against multiple fungal strains |
| Anticancer | Inhibits tumor growth in vitro and in vivo |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Key Properties of Analogs vs. Target Compound
Key Observations:
Core Heterocycle Differences: The target compound’s triazolo-pyridazine core differs from analogs with triazolo-pyrimidine () or pyrazolo-pyrimidine () backbones. E-4b () shares the triazolo-pyridazine core but replaces the sulfonamide with a propenoic acid group, resulting in a higher melting point (253–255°C), likely due to stronger intermolecular hydrogen bonding .
Substituent Effects: The 3-fluorophenyl group in the target compound and Example 53 () may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazolo-pyridazine precursors and nucleophilic substitutions. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., phosphorus oxychloride) to form the triazolo-pyridazine core .
- Ether linkage formation : Reaction of hydroxyl-containing intermediates with halogenated ethyl-sulfonamide derivatives under reflux conditions .
- Optimization strategies : Catalysts (e.g., palladium for cross-coupling) and solvent systems (DMF or acetonitrile) improve yields. Continuous flow reactors may enhance scalability .
- Critical parameters : Temperature control (60–100°C), reaction time (8–24 hours), and purification via HPLC or column chromatography .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Assign peaks for fluorine (¹⁹F NMR) and sulfonamide protons (¹H NMR) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry for stable crystalline forms .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Focus on target-specific assays based on structural analogs:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) due to triazolo-pyridazine’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Substituent variation : Compare analogues with halogens (F, Cl) or electron-withdrawing groups at the phenyl ring. Fluorine enhances metabolic stability and bioavailability .
- Ether vs. thioether linkages : Replace oxygen with sulfur to assess impact on binding affinity (e.g., sulfanyl derivatives show improved membrane permeability) .
- Data-driven design : Use IC₅₀ values from kinase assays to correlate substituent electronegativity with inhibitory potency .
Q. What computational strategies can predict the compound’s pharmacological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, VEGFR2). The triazolo-pyridazine core may occupy hydrophobic pockets .
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) to validate target engagement .
Q. How can contradictory data from solubility and stability studies be resolved?
- Methodological Answer :
- Solubility optimization : Test co-solvents (DMSO/PEG mixtures) or formulate as nanocrystals .
- Stability analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may degrade the sulfonamide group .
- Contradiction resolution : Validate methods across labs (e.g., inter-laboratory comparisons of kinetic solubility assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
